Niobium pentyloxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Niobium pentyloxide, also known as niobium pentoxide, is an inorganic compound with the chemical formula Nb₂O₅. It is a colorless, insoluble solid that is widely used as a precursor for other niobium compounds and materials. This compound is predominantly utilized in alloying, capacitors, optical glasses, and the production of lithium niobate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Niobium pentyloxide can be synthesized through various methods. One common method involves the hydrolysis of niobium pentachloride (NbCl₅) in the presence of water, which produces this compound and hydrochloric acid as by-products: [ 2 \text{NbCl}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Nb}_2\text{O}_5 + 10 \text{HCl} ]

Another method involves the oxidation of niobium metal in air, which directly forms this compound . Additionally, this compound can be prepared by hydrolyzing niobium alkoxides in the presence of acetic acid, followed by calcination of the gels to produce the orthorhombic form .

Industrial Production Methods

In industrial settings, this compound is often produced by the oxidation of niobium dioxide (NbO₂) in air, forming the polymorph L-Nb₂O₅ . This method is widely used due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Niobium pentyloxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is attacked by hydrofluoric acid (HF) and dissolves in fused alkali .

Common Reagents and Conditions

Oxidation: Niobium metal or niobium dioxide can be oxidized in air to form this compound.

Reduction: This compound can be reduced to niobium metal using reducing agents such as hydrogen or carbon.

Substitution: This compound reacts with halogens like fluorine, chlorine, bromine, and iodine to form niobium halides.

Major Products Formed

Oxidation: this compound (Nb₂O₅)

Reduction: Niobium metal (Nb)

Substitution: Niobium halides (e.g., NbF₅, NbCl₅)

Aplicaciones Científicas De Investigación

Niobium pentyloxide has numerous applications in scientific research due to its unique properties. It is used in:

Mecanismo De Acción

The mechanism by which niobium pentyloxide exerts its effects is primarily related to its physicochemical properties. As an n-type semiconductor with a bandgap of around 3.4 eV, this compound exhibits remarkable catalytic and electronic properties . It interacts with various molecular targets and pathways, including ion transport and electron transfer processes, making it suitable for applications in catalysis, energy storage, and electronic devices .

Comparación Con Compuestos Similares

Similar Compounds

- Titanium dioxide (TiO₂)

- Zinc oxide (ZnO)

- Tin(IV) oxide (SnO₂)

- Zirconium dioxide (ZrO₂)

Uniqueness

Niobium pentyloxide stands out due to its higher conduction band edge position compared to titanium dioxide and zinc oxide, which results in higher open-circuit voltage and more significant electron lifetime in applications such as dye-sensitized solar cells . Additionally, its unique crystal structure and rapid ion diffusion ability make it highly effective in supercapacitors and hybrid ion capacitors .

Propiedades

IUPAC Name |

niobium;pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C5H12O.Nb/c5*1-2-3-4-5-6;/h5*6H,2-5H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTNAEXBLSJWKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

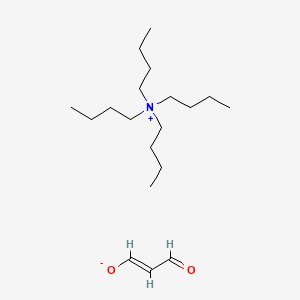

CCCCCO.CCCCCO.CCCCCO.CCCCCO.CCCCCO.[Nb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H60NbO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)

![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)